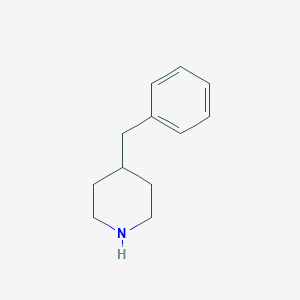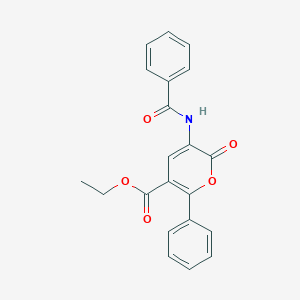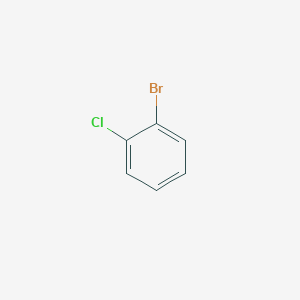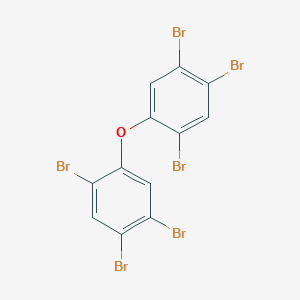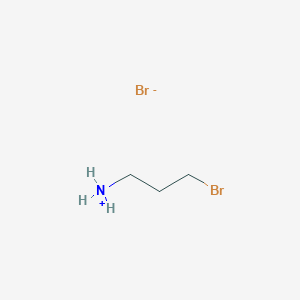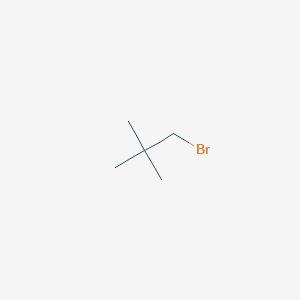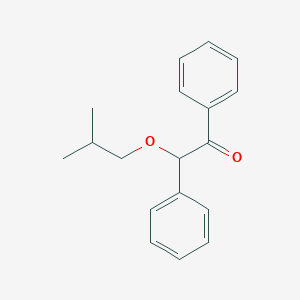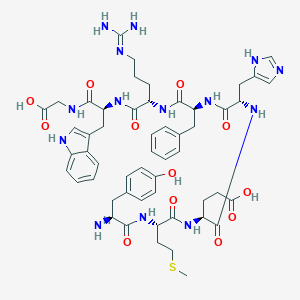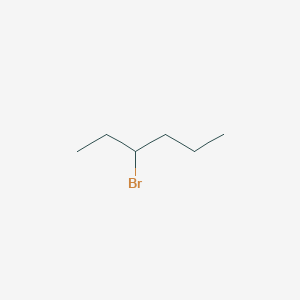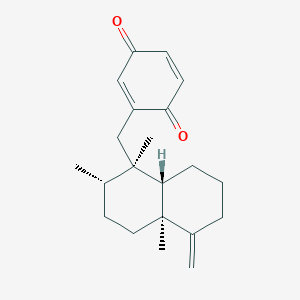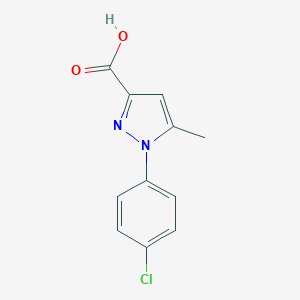![molecular formula C16H19NO2S B146062 2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-55-7](/img/structure/B146062.png)
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid, also known as butylthiazole propionic acid (BTPA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTPA is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally similar to other NSAIDs such as ibuprofen and naproxen. However, BTPA has unique properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of BTPA is not fully understood. However, studies have suggested that BTPA may work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. BTPA may also work by inhibiting the activity of other enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemische Und Physiologische Effekte
BTPA has been shown to have a range of biochemical and physiological effects. Studies have shown that BTPA can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). BTPA has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Additionally, BTPA has been shown to reduce the expression of genes involved in cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
BTPA has several advantages for use in laboratory experiments. BTPA is relatively easy to synthesize and can be obtained in high yields with minimal impurities. BTPA is also stable under a range of conditions and can be easily stored for long periods of time. However, BTPA has some limitations for use in laboratory experiments. BTPA is not water-soluble and may require the use of organic solvents for use in cell culture or animal studies. Additionally, BTPA may have off-target effects on other enzymes and signaling pathways, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on BTPA. One area of interest is the development of new formulations of BTPA that may increase its solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of BTPA and its effects on other signaling pathways and enzymes. Additionally, further studies are needed to investigate the potential use of BTPA in the treatment of neurodegenerative diseases and other conditions. Overall, BTPA has significant potential for further investigation and development in various fields of scientific research.
Synthesemethoden
BTPA can be synthesized using a variety of methods, including the reaction of 4-butyl-2-thiazolamine with 4-bromobenzyl bromide in the presence of a base such as sodium hydride. Another method involves the reaction of 4-butyl-2-thiazolamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. These methods have been optimized to achieve high yields of BTPA with minimal impurities.
Wissenschaftliche Forschungsanwendungen
BTPA has been shown to have potential applications in various fields of scientific research. In the field of medicine, BTPA has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that BTPA can effectively reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. BTPA has also been investigated for its potential use in the treatment of cancer. Studies have shown that BTPA can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, BTPA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
132483-55-7 |
|---|---|
Produktname |
2-[4-(4-Butylthiazol-2-yl)phenyl]propanoic acid |
Molekularformel |
C16H19NO2S |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-[4-(4-butyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H19NO2S/c1-3-4-5-14-10-20-15(17-14)13-8-6-12(7-9-13)11(2)16(18)19/h6-11H,3-5H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
WKPYNQYCQNLENN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Kanonische SMILES |
CCCCC1=CSC(=N1)C2=CC=C(C=C2)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



